![molecular formula C12H16ClN3O3 B14001373 [3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate CAS No. 42865-12-3](/img/structure/B14001373.png)
[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a dimethylcarbamoylamino group and a carbamate group linked to a 2-chloroethyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate typically involves the reaction of 3-(dimethylcarbamoylamino)aniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Applications De Recherche Scientifique
[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Similar in structure but contains a pyrazole ring.
2,3-dimethoxybenzamide: Similar in structure but contains methoxy groups instead of carbamate.
Uniqueness
[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
42865-12-3 |
|---|---|
Formule moléculaire |
C12H16ClN3O3 |
Poids moléculaire |
285.73 g/mol |
Nom IUPAC |
[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C12H16ClN3O3/c1-16(2)11(17)15-9-4-3-5-10(8-9)19-12(18)14-7-6-13/h3-5,8H,6-7H2,1-2H3,(H,14,18)(H,15,17) |
Clé InChI |
DOJJYZCGRWJBRY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=CC(=CC=C1)OC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
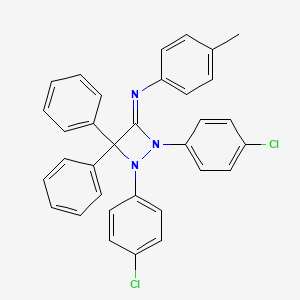
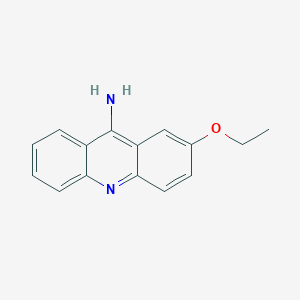

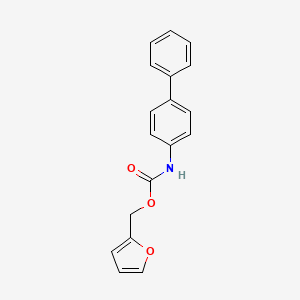
![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
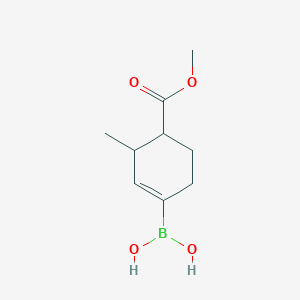
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
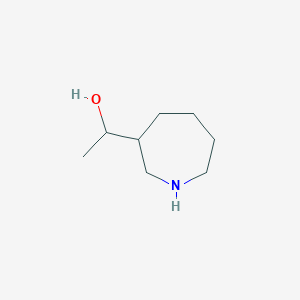
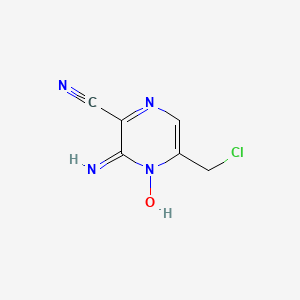
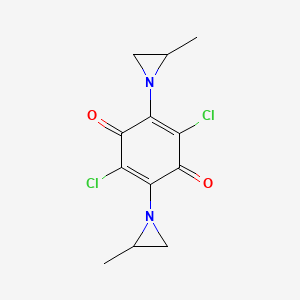
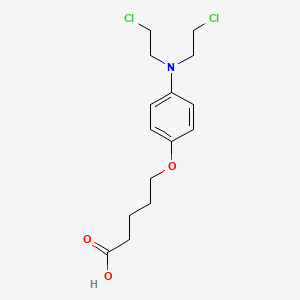
![Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-](/img/structure/B14001372.png)
